molecular formula C10H6 B1594171 1,2-Diethynylbenzene CAS No. 21792-52-9

1,2-Diethynylbenzene

Cat. No. B1594171
CAS RN: 21792-52-9
M. Wt: 126.15 g/mol
InChI Key: CBYDUPRWILCUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diethynylbenzene (1,2-DEB) is an organic compound belonging to the class of compounds known as aromatic hydrocarbons. It is a colorless, crystalline solid that is insoluble in water. It is an important precursor for the synthesis of various aromatic compounds, such as polyesters, polyurethanes, and other polymers. It is also used in the production of rubber, plastics, and other materials. The structure of 1,2-DEB consists of two double-bonded ethynyl groups attached to a benzene ring. It is an important intermediate in the synthesis of many other aromatic compounds and is used in a variety of industrial processes.

Scientific Research Applications

On-surface Polymerization and Surface Chemistry

1,2-Diethynylbenzene has been employed in on-surface polymerization studies. For instance, Eichhorn, Heckl, and Lackinger (2013) explored the polymerization of 1,4-diethynylbenzene on Cu(111) surfaces using scanning tunneling microscopy under ultra-high vacuum conditions, leading to the formation of disordered covalent networks. This work provides insights into the fundamental interactions and structural motifs in surface-bound polymer networks, opening up potential applications in nanoscale material design and surface chemistry (Eichhorn, Heckl, & Lackinger, 2013).

Material Synthesis and Characterization

This compound has been utilized as a precursor for synthesizing novel materials. Zhang et al. (2017) reported the use of m-Diethynylbenzene (m-DEB) as a new precursor in the synthesis of ordered mesoporous carbons (OMCs) through the wet infiltration method. The resultant OMCs displayed narrow pore size distributions and high thermal stability, indicating the potential of this compound derivatives in material synthesis and characterization (Zhang et al., 2017).

Spectroscopy and Molecular Physics

In the field of spectroscopy and molecular physics, Thulstrup, Jones, Hoffmann, and Spanget-Larsen (2020) investigated 1,4-diethynylbenzene using UV linear dichroism polarization spectroscopy. Their research provided experimental symmetry assignments for molecular states and elucidated the transition moment directions of polarized components, contributing to the understanding of molecular structures and behaviors at a fundamental level (Thulstrup et al., 2020).

Fuel Dispersant and Propellant Studies

This compound has been examined for its applicability as a fuel dispersant in aerospace applications. Yanovskii et al. (2019) studied the use of 1,4-diethynylbenzene as a dispersant of solid fuels in rocket ramjet engines. They found that fuels containing 1,4-diethynylbenzene were more efficient compared to those with high-enthalpy dispersants, demonstrating the potential of this compound derivatives in enhancing the performance of rocket propellants (Yanovskii et al., 2019).

properties

IUPAC Name

1,2-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDUPRWILCUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176204
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26776-82-9, 21792-52-9
Record name Benzene, o-diethynyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26776-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethynylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A copolymer prepolymer of diethynylbenzene and phenylacetylene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 60 parts of a 90:10 mixture of m- and p-diethynylbenzenes, 60 parts of phenylacetylene, 600 parts of benzene and 2 parts of chlorobenzene. After heating to reflux, 5 parts of a catalyst solution prepared by adding 0.3 part of nickel acetylacetonate and 0.6 part of triphenylphosphine in 15 parts benzene were added. After 2 hours, an additional 10 parts of this catalyst solution was added. After 5 hours, gas-liquid chromatographic analysis showed that 74% of the diethynylbenzenes and 35% of the phenylacetylene had been converted to copolymer. The copolymer was precipitated by adding the solution to five times its volume of petroleum ether, 26 parts being recovered. This product had a number average molecular weight of about 3,000, an acetylene content of 8.9%, and an aromatic to olefin proton ratio of 5.5:1.
[Compound]
Name
m- and p-diethynylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
diethynylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diethynylbenzene
Reactant of Route 2
Reactant of Route 2
1,2-Diethynylbenzene
Reactant of Route 3
Reactant of Route 3
1,2-Diethynylbenzene
Reactant of Route 4
Reactant of Route 4
1,2-Diethynylbenzene
Reactant of Route 5
Reactant of Route 5
1,2-Diethynylbenzene
Reactant of Route 6
Reactant of Route 6
1,2-Diethynylbenzene

Q & A

Q1: What is the molecular formula and weight of 1,2-diethynylbenzene?

A1: The molecular formula of this compound is C10H6. Its molecular weight is 126.15 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound is commonly characterized by various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic stretching frequency of the C≡C bond in alkynes, including this compound. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the hydrogen and carbon environments within the molecule, aiding in structural confirmation. [, ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. []

Q3: How stable is this compound under ambient conditions?

A3: this compound is generally stable under ambient conditions, but it can undergo polymerization or oxidation upon prolonged exposure to air or heat. []

Q4: Can you elaborate on the thermal reactivity of this compound and its derivatives?

A4: this compound derivatives, particularly enediynes, exhibit interesting thermal reactivities. They undergo exothermic Bergman cyclization reactions, forming highly reactive diradicals that can abstract hydrogen atoms from surrounding molecules. [, , ]

Q5: Are there any notable catalytic applications of this compound or its derivatives?

A6: While this compound itself is not a widely used catalyst, its derivatives, especially those incorporating transition metals, have shown promise in various catalytic reactions. For instance, copper(I) complexes with this compound-based ligands have been studied as potential catalysts for the monooxygenation of phenols, mimicking the activity of the enzyme tyrosinase. []

Q6: Has computational chemistry been employed to study this compound and its reactivity?

A7: Yes, computational methods like Density Functional Theory (DFT) and Moller-Plesset second-order perturbation theory (MP2) have been crucial in understanding the reactivity of this compound derivatives. These studies help predict reaction pathways, estimate activation energies for processes like the Bergman cyclization, and elucidate the influence of substituents on reaction rates. [, , ]

Q7: How do substituents on the benzene ring of this compound influence its reactivity?

A8: Substituents significantly affect the reactivity of this compound, particularly in reactions like the Bergman cyclization. For example, electron-withdrawing groups like nitro (-NO2) and aldehyde (-CHO) at the ortho position decrease the activation energy for cyclization, making the reaction more favorable. []

Q8: How do steric effects influence the reactivity of this compound derivatives?

A9: Steric hindrance plays a crucial role in determining the preferred reaction pathway. Bulky substituents can hinder the classic C1-C6 Bergman cyclization, favoring alternative reactions like the C1-C5 cyclization, leading to the formation of different products. []

Q9: How is this compound commonly synthesized?

A9: this compound can be synthesized using Sonogashira coupling reactions, which involve the palladium-catalyzed coupling of 1,2-diiodobenzene or 1,2-dibromobenzene with a terminal alkyne in the presence of a copper co-catalyst and an amine base.

Q10: What are some interesting reactions involving this compound?

A10: this compound is a versatile building block for complex molecules. Some noteworthy reactions include:

  • Glaser Coupling: This reaction allows for the dimerization of this compound, creating macrocyclic structures with interesting properties. []
  • Hydrophosphination: Adding phosphines to the triple bonds of this compound can generate phosphine ligands useful in coordination chemistry and catalysis. [, , ]
  • Frustrated Lewis Pair (FLP) Reactions: FLPs, typically composed of a Lewis acid and a Lewis base, can react with this compound in various ways, leading to the formation of heterocycles or zwitterionic species. []

Q11: Can this compound form complexes with transition metals?

A12: Yes, this compound readily coordinates to various transition metals. The alkyne moieties can act as either σ-donors or π-acceptors, forming stable metal complexes. [, , ]

Q12: What are some interesting examples of metal complexes containing this compound?

A13: this compound forms complexes with a variety of metals, including copper, silver, iron, and manganese. These complexes exhibit diverse structural motifs and electronic properties, making them intriguing for various applications. [, , , ]

Q13: Is there any relevance of this compound in astrochemistry?

A14: this compound and its derivative, ethynylbenzene, have been detected in the Taurus Molecular Cloud (TMC-1), suggesting their potential role in the formation of polycyclic aromatic hydrocarbons (PAHs) in interstellar environments. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.